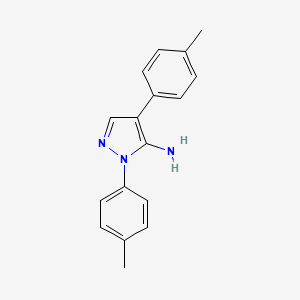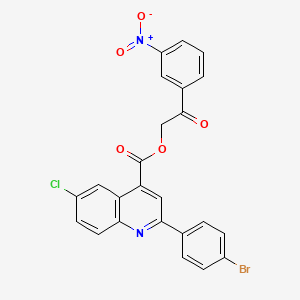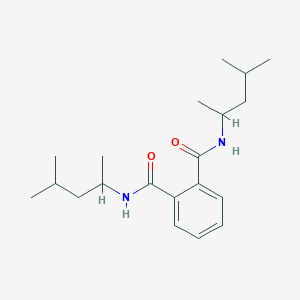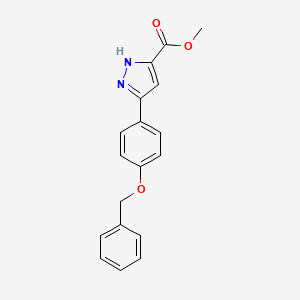
1,4-Di-p-tolyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di-p-tolyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C17H17N3 and a molecular weight of 263.34 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazoles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Di-p-tolyl-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the reaction of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or a more benign oxidation protocol involving DMSO under oxygen .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di-p-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various halides for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents such as DMSO or THF .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Aplicaciones Científicas De Investigación
1,4-Di-p-tolyl-1H-pyrazol-5-amine has several scientific research applications, including:
Comparación Con Compuestos Similares
1,4-Di-p-tolyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
4-Phenyl-1-p-tolyl-1H-pyrazol-5-amine: This compound has a phenyl group instead of a second p-tolyl group, which may result in different biological activities and chemical properties.
1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine: Similar to the above compound, but with the phenyl and p-tolyl groups swapped.
1-p-Tolyl-1H-pyrazol-5-amine: This compound lacks the second p-tolyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C17H17N3 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2,4-bis(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3/c1-12-3-7-14(8-4-12)16-11-19-20(17(16)18)15-9-5-13(2)6-10-15/h3-11H,18H2,1-2H3 |
Clave InChI |
VJMDWTFGYAAKOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)



![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12047856.png)

![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)


![methyl 4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B12047869.png)
![2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid](/img/structure/B12047881.png)
![7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12047886.png)

